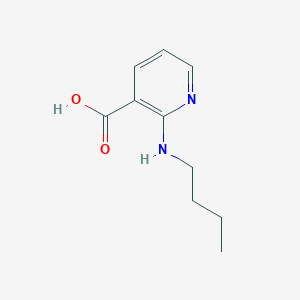

Ácido 2-(butilamido)nicotínico

Descripción general

Descripción

2-(Butylamino)nicotinic acid is a chemical compound with the molecular formula C10H14N2O2 . It is also known by its CAS Registry Number: 74611-53-3 .

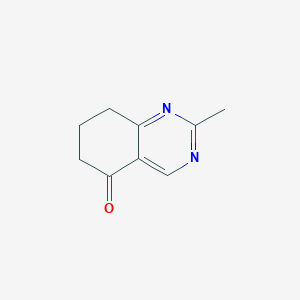

Molecular Structure Analysis

The molecular structure of 2-(Butylamino)nicotinic acid consists of a pyridine ring with a carboxylic acid group and a butylamino group attached . The InChI code for this compound is 1S/C10H14N2O2/c1-10(2,3)12-8-7(9(13)14)5-4-6-11-8/h4-6H,1-3H3, (H,11,12) (H,13,14) .Aplicaciones Científicas De Investigación

Propiedades Antibacterianas y Antibiofilm

Los derivados del "Ácido 2-(butilamido)nicotínico" se han estudiado por sus posibles actividades antibacterianas y antibiófilm. Estos compuestos han mostrado promesa en la inhibición del crecimiento de diversas cepas bacterianas, incluyendo bacterias Gram-positivas y Gram-negativas . Las propiedades antibacterianas son particularmente significativas en la lucha contra las cepas resistentes a los antibióticos, ofreciendo una nueva vía para el tratamiento.

Análisis de Química Computacional

El compuesto ha sido sometido a análisis computacionales para comprender sus propiedades electrónicas. Técnicas como el diagrama de contorno HOMO/LUMO y los mapas MEP se han utilizado para predecir el comportamiento de estas moléculas en sistemas biológicos . Este enfoque computacional ayuda en el diseño de derivados más efectivos con actividad biológica mejorada.

Eficacia Antiinflamatoria y Analgésica

Se han sintetizado y probado derivados del "this compound" para sus propiedades antiinflamatorias y analgésicas. Estos estudios han demostrado que ciertos derivados pueden proporcionar resultados excelentes, posicionándolos como candidatos potenciales para su inclusión en medicamentos antiinflamatorios y analgésicos .

Papel en el Envejecimiento y la Longevidad

La nicotinamida, un compuesto relacionado, se ha investigado ampliamente por su papel en el envejecimiento y la longevidad. El "this compound" puede contribuir a la comprensión del metabolismo del NAD+ y su impacto en los procesos de envejecimiento celular. Esto podría conducir al desarrollo de suplementos dietéticos destinados a prevenir los defectos metabólicos asociados a la edad .

Precursor de la Vitamina B3 y Reacciones Redox Metabólicas

Como derivado del ácido nicotínico, el "this compound" es un precursor de la vitamina B3 y juega un papel crucial en la biosíntesis de NAD+. Esto es esencial para diversas reacciones redox metabólicas dentro del cuerpo, destacando su importancia en el mantenimiento de la bioenergética y el metabolismo celular .

Mecanismo De Acción

Target of Action

2-(Butylamino)nicotinic acid, also known as butylaminonicotinic acid, is a derivative of nicotinic acid, which is a form of vitamin B3 . The primary targets of this compound are the same as those of nicotinic acid, which include various enzymes involved in redox reactions . These enzymes utilize nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), the coenzymes derived from nicotinic acid, as electron donors or acceptors .

Mode of Action

The compound interacts with its targets by acting as a precursor to the coenzymes NAD and NADP . These coenzymes are crucial for many vital redox reactions catalyzed by various enzymes . By supplying these coenzymes, 2-(Butylamino)nicotinic acid plays a key role in these reactions.

Biochemical Pathways

The biochemical pathways affected by 2-(Butylamino)nicotinic acid are those involving NAD and NADP . These coenzymes participate in numerous metabolic processes, including oxidative catabolism, which results in ATP synthesis .

Pharmacokinetics

Studies on nicotinic acid, a closely related compound, indicate that it is well-absorbed and undergoes extensive metabolism . The maximum plasma concentration (Cmax) and the time to reach this concentration (Tmax) vary depending on the dose . The compound’s ADME properties and their impact on bioavailability would likely be similar to those of nicotinic acid.

Result of Action

The molecular and cellular effects of 2-(Butylamino)nicotinic acid’s action are primarily related to its role as a precursor to NAD and NADP . These coenzymes are involved in a wide range of cellular processes, including energy production, gene expression, cell cycle progression, DNA repair, and cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Butylamino)nicotinic acid. For example, the presence of other compounds, such as those found in tobacco, can affect the metabolism of nicotinic acid and its derivatives . Additionally, the compound’s action can be influenced by factors such as pH and temperature

Análisis Bioquímico

Biochemical Properties

2-(Butylamino)nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential coenzymes in redox reactions . These interactions facilitate hydrogen transfer processes, crucial for cellular metabolism and energy production .

Cellular Effects

2-(Butylamino)nicotinic acid influences various cellular processes. It impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of enzymes involved in lipid metabolism, thereby affecting cholesterol and fatty acid synthesis . Additionally, it can influence the expression of genes related to oxidative stress and inflammation, contributing to its potential therapeutic effects .

Molecular Mechanism

At the molecular level, 2-(Butylamino)nicotinic acid exerts its effects through several mechanisms. It binds to specific receptors and enzymes, modulating their activity. For example, it can inhibit certain dehydrogenases, affecting the redox state of cells . This inhibition can lead to changes in gene expression and cellular responses to oxidative stress . Furthermore, it can activate hydroxycarboxylic acid receptor 2 (Hcar2), which plays a role in immune regulation and cholesterol efflux .

Temporal Effects in Laboratory Settings

The effects of 2-(Butylamino)nicotinic acid can vary over time in laboratory settings. Its stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure can lead to degradation and reduced efficacy . Long-term studies in vitro and in vivo have demonstrated its potential to modulate cellular metabolism and gene expression over extended periods .

Dosage Effects in Animal Models

The effects of 2-(Butylamino)nicotinic acid vary with different dosages in animal models. Low to moderate doses have been shown to improve lipid profiles and reduce oxidative stress . High doses can lead to adverse effects, including hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of determining optimal dosages for therapeutic applications.

Metabolic Pathways

2-(Butylamino)nicotinic acid is involved in several metabolic pathways. It participates in the biosynthesis of NAD and NADP, essential cofactors for numerous enzymatic reactions . The compound also affects the metabolic flux of lipids and carbohydrates, influencing overall energy metabolism . Its interaction with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) is crucial for its metabolic effects .

Transport and Distribution

Within cells and tissues, 2-(Butylamino)nicotinic acid is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via facilitated diffusion and active transport mechanisms . Once inside the cells, it can localize to various compartments, including the cytoplasm and mitochondria, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of 2-(Butylamino)nicotinic acid is essential for its activity and function. It can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, its presence in mitochondria is crucial for its role in energy metabolism and redox reactions . Understanding its localization can provide insights into its therapeutic potential and mechanisms of action.

Propiedades

IUPAC Name |

2-(butylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-3-6-11-9-8(10(13)14)5-4-7-12-9/h4-5,7H,2-3,6H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSDYBCHSQWCCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460851 | |

| Record name | 2-(BUTYLAMINO)NICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74611-53-3 | |

| Record name | 2-(BUTYLAMINO)NICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

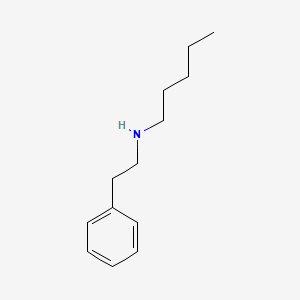

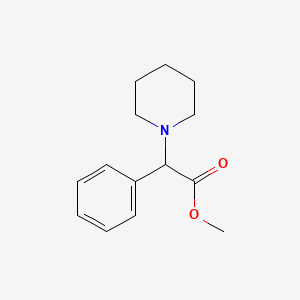

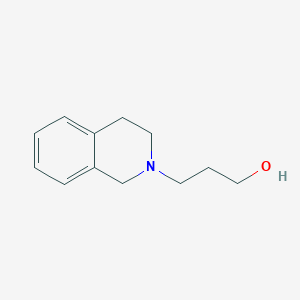

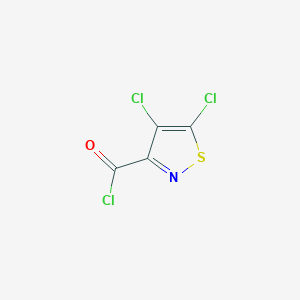

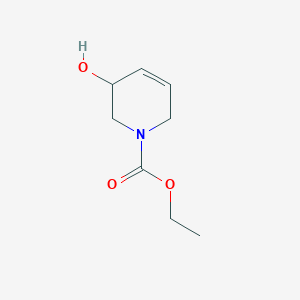

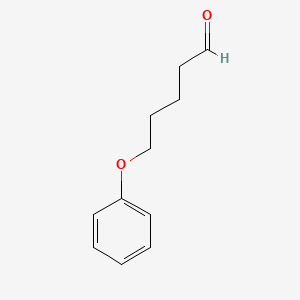

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Chloro-1-naphthyl)oxy]-3-(trifluoromethyl)-phenylamine](/img/structure/B1314368.png)